Compound Description: This compound is a quinazoline derivative demonstrating promising antifungal activity, particularly against Aspergillus species. [] It exhibited significant efficacy against A. fumigatus, A. flavus, and A. niger. [] Importantly, this compound displayed low toxicity towards human erythrocytes, lysing only 35.9% at the highest tested dose. [] This suggests a potentially favorable safety profile. []
Compound Description: This group of compounds represents a series of novel 2,3-dihydroquinazolin-4(1H)-one derivatives synthesized and characterized in a study. [] They were evaluated for their antimicrobial and antidiabetic potential. [] The research involved in silico molecular docking simulations to assess their α-amylase and α-glucosidase inhibitory activities. []
Relevance: These compounds share the core 2,3-dihydroquinazolin-4(1H)-one structure with 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one. [] The variation lies in the substituents at the 2- and 3-positions of the quinazoline ring. This series features substituted phenyl groups at the 2-position and a 5-phenyl-1,3,4-thiadiazol-2-yl group at the 3-position, distinguishing them from the target compound.
Compound Description: This series of pyridopyrimidine derivatives was explored for their antioxidant potential. [] Their design was informed by in silico studies, with eight compounds selected for synthesis based on their docking scores. [] In vitro antioxidant studies, including DPPH and nitric oxide inhibition assays, were conducted on these selected compounds. []
Relevance: While structurally distinct from the target compound, 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one, this group of compounds falls under the broader category of heterocyclic compounds with potential biological activity. [] Notably, both share a thioxo-2,3-dihydro-pyrimidine-4(1H)-one core structure. They also highlight the importance of exploring diverse heterocyclic scaffolds for therapeutic applications.
Compound Description: This series of 6,7-substituted 3-[2-(1H-imidazol-2-yl)-alkyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones was synthesized and investigated for their antimicrobial and antifungal properties. [] The design aimed to combine quinazoline and imidazole fragments within a single molecule, a strategy guided by virtual screening results. []
Relevance: These compounds share the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one core with 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one. [] They differ in the substituent at the 3-position, with this series featuring a [2-(1H-imidazol-2-yl)alkyl] group. This highlights the potential of modifying the 3-position substituent to modulate biological activity.
Compound Description: These compounds belong to two families of 2,3-dihydroquinazoline-4(1H)-ones and quinazoline-4(3H) ones, totaling 57 compounds, synthesized and screened for cytotoxic activity against various human cancer cell lines. [] They exhibited potent cytotoxicity, with some showing sub-micromolar growth inhibition values. [] Molecular modeling suggested interactions with the colchicine binding site of tubulin, a target for anticancer drugs. []
Relevance: These compounds highlight the structural diversity within the broader class of quinazolin-4(1H)-ones and quinazoline-4(3H) ones. [] While sharing the core quinazoline structure with 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one, they differ significantly in the presence or absence of a 2,3-dihydro ring and the nature of substituents at various positions. This underscores the potential of quinazoline-based compounds as cytotoxic agents and the importance of exploring various structural modifications for enhancing anticancer activity.
3-benzyl-2-[(E)-2-(furan-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmet
Compound Description: These 3-arylmethyl-2-[(E)-2-(furan-2-yl)vinyl]-2,3-dihydroquinazolin-4-ones were synthesized via a three-component reaction involving isatoic anhydride, an amine, and furyl-2-methylacrylaldehyde. [] Their structures were determined using X-ray diffraction. []
Relevance: These compounds, sharing the core 2,3-dihydroquinazolin-4(1H)-one framework with 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one, highlight the versatility of this scaffold in accommodating diverse substituents. [] Their synthesis via a multi-component reaction further emphasizes the potential for developing efficient synthetic routes to access a diverse library of related compounds.
3-benzyl-2-[(E)-2-(furan-2-yl)ethenyl]-2,3-dihydroquinazolin-4(1H)-one and 3-benzyl-2-[(E)-2-(thiophen-2-yl)ethenyl]-2,3-dihydroquinazolin-4(1H)-one
Compound Description: These compounds were synthesized through a three-component reaction involving benzylamine, isatoic anhydride, and either furyl- or thienyl-acrolein in the presence of a catalytic amount of p-TsOH. [] X-ray diffraction was employed to determine their molecular and crystal structures. []
Relevance: These 3-benzyl-2-[(E)-2-(aryl)ethenyl]-2,3-dihydroquinazolin-4-one derivatives, similar to other related compounds, share the core 2,3-dihydroquinazolin-4(1H)-one structure with 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one. [] The presence of furan or thiophene rings in the substituent at the 2-position, along with the benzyl group at the 3-position, distinguishes them from the target compound.
Compound Description: This series of quinazolin-4-ones was designed and synthesized as potential anticancer agents. [] Their design aimed to target activated protein kinase P38 alpha (P38α) and activin receptor (ALK2) kinase, proteins implicated in cancer cell growth and survival. [, ] Molecular docking studies were performed to assess their binding affinities to these targets. [, ]
Relevance: This group of compounds, like many others listed, shares the 2,3-dihydroquinazolin-4(1H)-one core with 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one. [] The key difference lies in the substituents at the 1-, 2-, and 3-positions. This series has a methyl group at the 1-position, a pyridin-3-yl group at the 2-position, and a (4-substituted phenyl-1,3-thiazol-2-yl) group at the 3-position. Notably, this series, specifically compounds 5Dh8, 5DF6, 5Db2, and 5Di9, displayed promising anticancer activity against the HT-29 human colorectal adenocarcinoma cell line, with activity comparable to 5-fluorouracil. []
9. 1-Methyl-3-(4-Substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazoline-4(1H)-ones (5Fa1-5Fk11)Compound Description: This series of N-Methyl-2, 3-Dihydro Quinazolin-4-Ones Linked 1,3-Thiazole Hybrids emerged as potential anti-tubercular agents. [] These compounds were synthesized, structurally characterized, and their anti-tubercular activity evaluated against Mycobacterium tuberculosis H37RV using the microplate Alamar Blue assay. [] Molecular docking studies were also employed to understand their interactions with the target protein, penicillin-binding protein 2a. [] Relevance: Like other related compounds, this series shares the 2,3-dihydroquinazolin-4(1H)-one core structure with 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one. [] The variation arises from the specific substituents at the 1-, 2-, and 3-positions, contributing to their distinct biological activity. Specifically, these compounds have a methyl group at the 1-position, a thiophen-2-yl group at the 2-position, and a (4-substituted phenyl-1,3-thiazol-2-yl) group at the 3-position. Importantly, compounds 5Ff6, 5Fe5, 5Fb2, and 5Fd4 within this series demonstrated promising anti-tubercular activity, with 5Ff6 exhibiting favorable inhibition at a minimum inhibitory concentration (MIC) of 6.25 μg/mL, comparable to the reference drug Isoniazid. []
Compound Description: This specific quinazoline-2,4-dione derivative was synthesized from its corresponding 2-thioxo-quinazolin-4-one precursor. [] Its structure was determined using a combination of spectroscopic techniques and single-crystal X-ray crystallographic analysis. []
Relevance: While this compound lacks the 2-thioxo group present in 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one, it exemplifies a closely related class of compounds, the quinazoline-2,4-diones, which are often derived from 2-thioxo-quinazolin-4-ones. [] This highlights the potential for interconversion between these two classes of compounds.
Compound Description: This series of compounds was synthesized using a catalyst-free, microwave-assisted approach. [] The reaction involved condensing 2-aminobenzamides with a range of aliphatic, aromatic, and heterocyclic aldehydes. [] This method proved efficient and demonstrated good functional group compatibility. []
Relevance: Similar to other related compounds, this series shares the 2,3-dihydroquinazolin-4(1H)-one core structure with 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one. [] The variations in the substituents at the 2- and 3-positions, in this case, an aryl/alkyl group at the 2-position and a 1H-benzo[d]imidazol-2-yl group at the 3-position, highlight the structural diversity possible within this class of compounds.
Compound Description: This compound was synthesized and investigated for its insecticidal activity. [] It demonstrated potent insecticidal activity against Plutella xylostella. []
Relevance: This compound, like other related compounds, shares the 2,3-dihydroquinazolin-4(1H)-one core structure with 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one. [] It showcases the diverse applications of quinazolinone derivatives, expanding beyond traditional medicinal chemistry to areas like agricultural chemistry.
Compound Description: This group of compounds was designed, synthesized, and evaluated as potential anti-breast cancer agents. [] The research focused on their ability to inhibit phosphatidylinositol‐4,5‐bisphosphate 3‐kinase catalytic subunit alpha (PIK3CA), a protein frequently implicated in breast cancer development and progression. []
Relevance: Like many other related compounds, this group shares the 2,3-dihydroquinazolin-4(1H)-one core structure with 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one. [] The variations at the 2-position, specifically the 2-(2-phenoxyquinolin-3-yl) group, distinguish it from the target compound. This series exhibited promising anti-breast cancer activity in vitro, particularly compounds 3b, 3c, 3d, 3f, and 3m, showing potent inhibitory concentrations against MCF-7 cancer cells. [] This suggests their potential as PIK3CA inhibitors for breast cancer treatment.
Compound Description: These compounds were synthesized and characterized, and their antimicrobial activities evaluated. []
16. 7-Amino-6-(1,3-benzothiazol-2-yl)-5-(aryl)-2-thioxo-2,3-dihydropyrido [2,3-d]pyrimidin-4(1H)-one (7a–e)Compound Description: These dihydropyrido[2,3-d]pyrimidin-4-one derivatives were synthesized using a microwave-assisted approach and assessed for their antimicrobial, anticancer, and antioxidant activities. [] Relevance: These compounds highlight the broader exploration of heterocyclic compounds beyond the quinazolinone core for therapeutic applications. While structurally distinct from 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one, they share a common interest in exploring heterocyclic scaffolds for drug discovery. Compounds 7a and 7d within this series demonstrated significant antimicrobial activity, surpassing the potency of cefotaxime and fluconazole. [] They also exhibited potent cytotoxicity against NCI-H460 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines, comparable to doxorubicin. [] Additionally, they showed notable antioxidant activity and DNA-protective effects against bleomycin-induced damage. []
17. 1-Amino-2-(aryl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbonitrile derivatives (9a–e)Compound Description: These pyrrolo[2,1-b][1,3]benzothiazole derivatives were synthesized using a novel microwave-assisted synthetic pathway. [] They were investigated for their potential antimicrobial, anticancer, and antioxidant activities. []Relevance: Like the dihydropyrido[2,3-d]pyrimidin-4-one derivatives discussed above, these compounds highlight the exploration of diverse heterocyclic scaffolds for drug development. While structurally distinct from 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one, they share a common research interest in developing new heterocyclic compounds for therapeutic applications. Within this series, compounds 9a and 9d exhibited substantial antimicrobial activity, exceeding the potency of cefotaxime and fluconazole. [] Additionally, they displayed potent cytotoxicity against NCI-H460 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines, comparable to doxorubicin. [] Furthermore, they exhibited significant antioxidant activity and DNA-protective effects against bleomycin-induced damage. []
Compound Description: These compounds were synthesized through a copper-catalyzed sequential arylation and intramolecular annulation reaction using 2-(2-bromophenyl)-2,3-dihydroquinazolin-4(1H)-ones and alkyl amidines. []
Compound Description: These compounds were obtained as unexpected products from the copper-catalyzed reaction intended to produce 6-alkyl 11bH-quinazolino[3,4-a]quinazolin-13(12H)-ones. [] They are formed when aryl amidines are used in the transformation instead of alkyl amidines. []
Compound Description: This compound, featuring a substituted pyrrolo[1,2-a]quinoxaline scaffold, was synthesized and found to exhibit cytotoxic activity against leukemia cell lines. []
Compound Description: This series of compounds, featuring a quinazoline moiety linked to a 2-thioxothiazolidine-4-one ring, was synthesized and evaluated for their α-glucosidase inhibitory activity. [] Compound 5a, containing a 4-methylbenzylidene group, exhibited the most potent inhibitory activity. []
22. 3-(Aryl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-onesCompound Description: This series of quinazolinone derivatives was synthesized using microwave-assisted synthesis, a green chemistry approach, and evaluated for their anticonvulsant activity using the maximal electroshock (MES) model in rats. []Relevance: These compounds share the core 2-thioxo-2,3-dihydroquinazolin-4(1H)-one structure with 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one. [] The variation lies in the substituent at the 3-position, where this series has an aryl group.
23. 2-(Alkylthio)-3-(Naphthalen-1-yl)Quinazolin-4(3H)-OnesCompound Description: These S-alkylated quinazolinone derivatives were synthesized under ultrasonic irradiation, a green chemistry technique. [] Their molecular properties and potential interactions with the vascular endothelial growth factor receptor 2 (VEGFR-2), a target for anti-angiogenic therapy, were evaluated using molecular docking studies. []Relevance: These compounds, while lacking the 2-thioxo group present in 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one, highlight the significance of exploring various substituents on the quinazolinone scaffold to modulate biological activity and target different therapeutic areas. []
24. 3-{4-(5-(substituted phenyl)-4,5-dihydro-pyrazol-3-yl)phenyl}-6-iodo-2-thioxo-2,3-dihydroquinazolin-4-oneCompound Description: This series of quinazolinone derivatives, incorporating a pyrazoline moiety, was synthesized and characterized. [] Their antimicrobial activity against various bacterial and fungal strains was evaluated. []Relevance: These compounds share the core 2-thioxo-2,3-dihydroquinazolin-4-one structure with 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one. [] The difference lies in the substituent at the 3-position, where this series incorporates a pyrazoline ring with a substituted phenyl group.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.